1-[2-(Pyridin-4-yl)ethyl]piperazine
CAS No.: 53345-16-7
Cat. No.: VC1975815
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53345-16-7 |
|---|---|
| Molecular Formula | C11H17N3 |
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | 1-(2-pyridin-4-ylethyl)piperazine |
| Standard InChI | InChI=1S/C11H17N3/c1-4-12-5-2-11(1)3-8-14-9-6-13-7-10-14/h1-2,4-5,13H,3,6-10H2 |
| Standard InChI Key | PXJMEKXBONLMNG-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)CCC2=CC=NC=C2 |
| Canonical SMILES | C1CN(CCN1)CCC2=CC=NC=C2 |
Introduction
Physical and Chemical Properties
Structural Characteristics
1-[2-(Pyridin-4-yl)ethyl]piperazine has the molecular formula C₁₁H₁₇N₃, featuring a six-membered piperazine ring connected to a pyridine group through an ethyl chain. The structure contains three nitrogen atoms: one in the pyridine ring and two in the piperazine ring, creating a molecule with multiple potential interaction sites for hydrogen bonding and other intermolecular interactions.
Protonation States
At physiological pH (7.4), 1-[2-(Pyridin-4-yl)ethyl]piperazine can exist in different protonation states due to the presence of multiple nitrogen atoms capable of accepting protons. Research suggests that compounds with a 4-(pyridin-4-yl)piperazin-1-yl core can exist in nearly equal amounts of monoprotonated and diprotonated forms in aqueous solutions . The protonation at the pyridine nitrogen can be attributed to the electron-releasing effect of the amino group in the para position, which increases the availability of the electron donor present on the pyridine nitrogen atom, enhancing its basicity .
Synthesis Methods
Laboratory Synthesis
Several synthetic routes have been reported for the preparation of 1-[2-(Pyridin-4-yl)ethyl]piperazine. One common method involves the nucleophilic substitution reaction between piperazine and 4-(2-chloroethyl)pyridine. This approach allows for the selective formation of the mono-substituted piperazine derivative under controlled reaction conditions.
The general reaction can be represented as:
Piperazine + 4-(2-chloroethyl)pyridine → 1-[2-(Pyridin-4-yl)ethyl]piperazine + HCl
Alternative methods have been explored, including the use of 1-alkyl group bound 4-aza-1-azoniabicyclo[2.2.2]octane as the ethyl piperazine source under alkaline conditions . This approach has been used for the synthesis of various piperazine derivatives with different substituents.
Industrial Production Methods
For large-scale production, the synthesis of 1-[2-(Pyridin-4-yl)ethyl]piperazine may involve more scalable approaches, such as continuous flow synthesis . These methods are optimized to ensure high yield and purity while being economically viable for industrial production. The use of specialized catalysts, optimized reaction conditions, and efficient purification techniques are crucial aspects of industrial-scale synthesis.
Biological Activity and Pharmacological Properties
Receptor Interactions
1-[2-(Pyridin-4-yl)ethyl]piperazine belongs to a class of compounds that have been investigated for their interactions with various biological targets. Structural similarities with known bioactive molecules suggest potential activity at neurotransmitter receptors and transporters.
Research on related compounds indicates that the piperazine moiety can interact with G-protein-coupled receptors, particularly those involved in the regulation of neurotransmitter release . Compounds containing the 4-(pyridin-4-yl)piperazin-1-yl core have shown different binding affinities compared to their piperidine counterparts, suggesting that the piperazine ring plays a crucial role in determining receptor selectivity .
Structure-Activity Relationships
Studies on compounds containing the 4-(pyridin-4-yl)piperazin-1-yl core have provided insights into structure-activity relationships that could be relevant to 1-[2-(Pyridin-4-yl)ethyl]piperazine. Research has shown that the protonation state of these compounds significantly influences their biological activity .
Investigations comparing piperazine and piperidine derivatives have revealed that compounds containing the piperazine core show significantly different affinities toward certain receptors compared to their piperidine counterparts . This difference has been attributed to variations in the protonation states at physiological pH, highlighting the importance of nitrogen positioning in determining biological activity.
The ethyl linker between the piperazine and pyridine moieties in 1-[2-(Pyridin-4-yl)ethyl]piperazine provides conformational flexibility, potentially allowing the molecule to adopt different orientations when interacting with biological targets. This feature could be crucial for its binding to specific receptors or enzymes.
Applications in Pharmaceutical Research
Building Block for Medicinal Chemistry
1-[2-(Pyridin-4-yl)ethyl]piperazine serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic properties. Its unique structural features, including the piperazine ring and pyridine moiety, make it suitable for the development of compounds targeting specific biological pathways.
Several derivatives of 1-[2-(Pyridin-4-yl)ethyl]piperazine have been synthesized and evaluated for their biological activities. For example, 1-(4-Fluorobenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine, which incorporates a fluorobenzenesulfonyl group, has been investigated for its potential antimicrobial and antiviral properties.
Research Tool in Neuropharmacology
Compounds containing the piperazine structure have been extensively used in neuropharmacology research to understand receptor-ligand interactions and neurotransmitter regulation . 1-[2-(Pyridin-4-yl)ethyl]piperazine, with its specific structural arrangement, could serve as a useful tool for investigating various neurological pathways and receptor functions.
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